![molecular formula C23H33NO2 B2361069 N-[2-[4-(1-adamantyl)phenoxy]ethyl]-2,2-dimethylpropanamide CAS No. 313661-28-8](/img/structure/B2361069.png)

N-[2-[4-(1-adamantyl)phenoxy]ethyl]-2,2-dimethylpropanamide

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

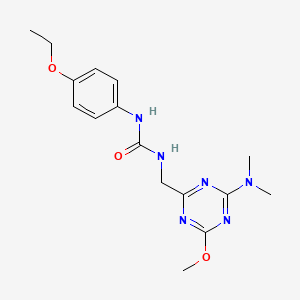

The compound “N-[2-[4-(1-adamantyl)phenoxy]ethyl]-2,2-dimethylpropanamide” is an organic compound containing an adamantyl group. Adamantane is a highly symmetrical alicyclic hydrocarbon composed of ten sp3 carbons and 16 hydrogens . It is bulky, rigid, and hydrophobic and shows characteristic features such as transparency in the UV region and good chemical and thermal stability .

Synthesis Analysis

While specific synthesis methods for this compound are not available, the synthesis of similar compounds often involves typical polymer reactions of introducing adamantyl groups into existing polymers and the polymerization of monomers bearing pendant adamantyl groups .Molecular Structure Analysis

The molecular structure of this compound would likely be characterized by the presence of the adamantyl group, which is known for its rigidity and bulkiness. The compound also contains a phenoxy group and an amide group .Physical and Chemical Properties Analysis

Adamantyl groups are known to confer high thermal stability and glass transition temperatures to the polymers they are incorporated into . The specific physical and chemical properties of this compound would depend on the exact arrangement of its atoms and the presence of any functional groups.Scientific Research Applications

Cyclopalladation of Enantiopure Oxazolines

Research involving cyclopalladation of enantiopure oxazolines, including derivatives with adamantyl groups, has been explored for its potential in creating complexes with good yield. These complexes are significant for their potential applications in catalysis and material science. The study showcases the synthesis process and the resulting μ-Cl dimeric cyclopalladated complexes, indicating their utility in further chemical reactions and applications (Mawo & Smoliakova, 2009).

Antiviral Activity of Adamantane Derivatives

Adamantane derivatives, including those similar to N-[2-[4-(1-adamantyl)phenoxy]ethyl]-2,2-dimethylpropanamide, have been investigated for their antiviral properties. For instance, tromantadine inhibits herpes simplex virus type 1 replication with limited toxicity, highlighting the potential of adamantane derivatives in antiviral therapy (Rosenthal et al., 1982).

Design and Synthesis of Adamantane Depsides

The design and synthesis of adamantane depsides for potential applications in drug design and material science have been explored. These compounds exhibit unique structural and physicochemical properties, such as pronounced hydrophilic and hydrophobic bilayers, making them interesting candidates for further research (Matković et al., 2007).

Synthesis and Biological Activity of Adamantane-based Compounds

Adamantane-based compounds have been synthesized and evaluated for their antimicrobial and hypoglycemic activities. This research demonstrates the versatility of adamantane derivatives in developing new therapeutic agents with potential applications in treating various diseases (Al-Abdullah et al., 2015).

Synthesis of Adamantane-based Ester Derivatives

The synthesis of adamantane-based ester derivatives reveals their importance in neurological conditions and type-2 diabetes treatment, aside from their antiviral capabilities. The structural analysis of these compounds provides insight into their potential as building blocks for designing more effective drugs (Kumar et al., 2015).

Properties

IUPAC Name |

N-[2-[4-(1-adamantyl)phenoxy]ethyl]-2,2-dimethylpropanamide |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C23H33NO2/c1-22(2,3)21(25)24-8-9-26-20-6-4-19(5-7-20)23-13-16-10-17(14-23)12-18(11-16)15-23/h4-7,16-18H,8-15H2,1-3H3,(H,24,25) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MPUBDJFPOUVRDM-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)C(=O)NCCOC1=CC=C(C=C1)C23CC4CC(C2)CC(C4)C3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C23H33NO2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

355.5 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![4-Methyl-N-[(1-thiophen-2-yltriazol-4-yl)methyl]-1,3-benzothiazol-2-amine](/img/structure/B2360992.png)

![6-(4-Methoxyphenyl)-3-methyl-1-[3-(trifluoromethyl)phenyl]pyrazolo[3,4-b]pyridine-4-carboxylic acid](/img/structure/B2360998.png)

![2-[(4-amino-5-pyridin-2-yl-1,2,4-triazol-3-yl)sulfanyl]-N-(3-methylphenyl)acetamide](/img/structure/B2360999.png)

![(2E)-2-[3,5-diiodo-4-(prop-2-en-1-yloxy)benzylidene]hydrazinecarboximidamide](/img/structure/B2361002.png)

![N-{1-[(4-chlorophenyl)amino]-2-oxo-2-phenylethyl}furan-2-carboxamide](/img/structure/B2361004.png)

![5-methyl-2-[(1-methyl-1H-pyrazol-4-yl)methoxy]pyridine](/img/structure/B2361007.png)